molecular formula C8H7F2NO3S B12577789 2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol CAS No. 198278-49-8

2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol

Cat. No.: B12577789
CAS No.: 198278-49-8
M. Wt: 235.21 g/mol
InChI Key: BMNHBXHAJWBIBU-UHFFFAOYSA-N
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Description

2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol is an organic compound characterized by the presence of a difluoro-nitrophenyl group attached to a sulfanyl-ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol typically involves the reaction of 2,3-difluoro-6-nitrophenol with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoro-nitrophenyl group can participate in various biochemical interactions, while the sulfanyl-ethanol moiety can modulate the compound’s reactivity and binding affinity. These interactions can lead to the modulation of enzymatic activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol is unique due to the presence of both difluoro and nitro groups on the phenyl ring, combined with a sulfanyl-ethanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

198278-49-8

Molecular Formula

C8H7F2NO3S

Molecular Weight

235.21 g/mol

IUPAC Name

2-(2,3-difluoro-6-nitrophenyl)sulfanylethanol

InChI

InChI=1S/C8H7F2NO3S/c9-5-1-2-6(11(13)14)8(7(5)10)15-4-3-12/h1-2,12H,3-4H2

InChI Key

BMNHBXHAJWBIBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])SCCO)F)F

Origin of Product

United States

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